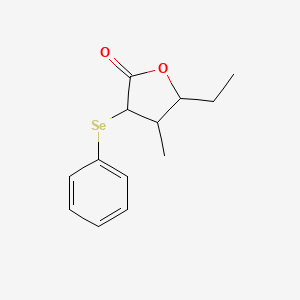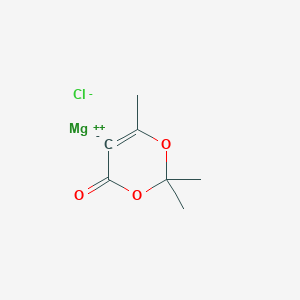
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is a chemical compound known for its unique structure and reactivity This compound features a magnesium ion coordinated to a dioxin ring, which is substituted with three methyl groups and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride typically involves the reaction of a suitable dioxin precursor with a magnesium halide. One common method is the reaction of 2,2,6-trimethyl-4-oxo-1,3-dioxin with magnesium chloride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
化学反应分析
Types of Reactions
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxin derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the dioxin ring. Substitution reactions can lead to a variety of organomagnesium compounds.
科学研究应用
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride exerts its effects involves the coordination of the magnesium ion to various substrates. This coordination can activate the substrates for further chemical reactions, such as nucleophilic attack or electrophilic addition. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
相似化合物的比较
Similar Compounds
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium bromide: Similar in structure but with a bromide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium iodide: Similar in structure but with an iodide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium fluoride: Similar in structure but with a fluoride ion instead of chloride.
Uniqueness
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chloride ion provides a balance of reactivity and stability that makes it particularly useful in a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
382162-64-3 |
|---|---|
分子式 |
C7H9ClMgO3 |
分子量 |
200.90 g/mol |
InChI |
InChI=1S/C7H9O3.ClH.Mg/c1-5-4-6(8)10-7(2,3)9-5;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ULKUTPSDHDHZIC-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C(=O)OC(O1)(C)C.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


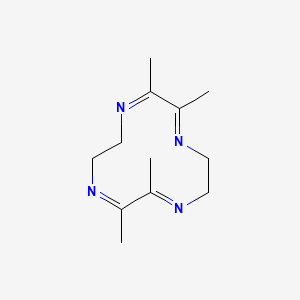
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
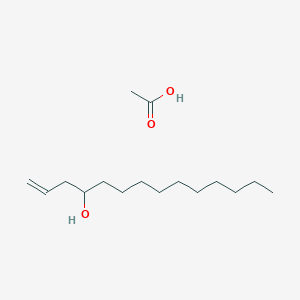

![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
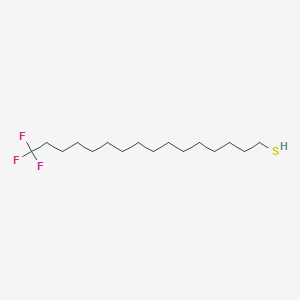
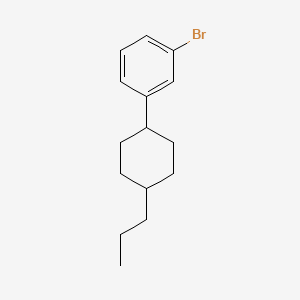
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
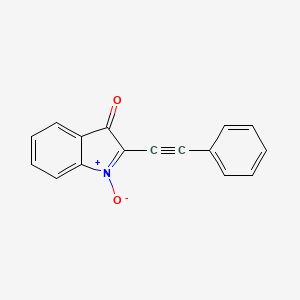
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)

